3-(6-Methoxypyridin-3-yl)prop-1-ynyl-trimethylsilane
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Overview
Description
3-(6-Methoxypyridin-3-yl)prop-1-ynyl-trimethylsilane is a chemical compound characterized by its unique structure, which includes a methoxypyridine ring and a trimethylsilylpropynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(6-Methoxypyridin-3-yl)prop-1-ynyl-trimethylsilane typically involves the following steps:
Starting Materials: The synthesis begins with 6-methoxypyridin-3-ylboronic acid and prop-1-ynyl-trimethylsilane.
Coupling Reaction: A Suzuki-Miyaura cross-coupling reaction is employed to couple these two components. This reaction requires a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate.
Reaction Conditions: The reaction is typically carried out in a solvent like toluene or dimethylformamide (DMF) at elevated temperatures (around 80-100°C) under an inert atmosphere.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems for the addition of reagents and control of reaction conditions can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(6-Methoxypyridin-3-yl)prop-1-ynyl-trimethylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alkenyl or alkyl derivatives.
Substitution: Nucleophilic substitution reactions can replace the trimethylsilyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Alcohols, ketones, carboxylic acids.
Reduction Products: Alkenyl or alkyl derivatives.
Substitution Products: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
3-(6-Methoxypyridin-3-yl)prop-1-ynyl-trimethylsilane has several applications in scientific research:
Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biological studies to understand cellular processes.
Industry: The compound can be used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 3-(6-Methoxypyridin-3-yl)prop-1-ynyl-trimethylsilane exerts its effects depends on its specific application. For example, in organic synthesis, it may act as a nucleophile or electrophile in various reactions. In medicinal chemistry, it may interact with biological targets through binding to specific receptors or enzymes.
Comparison with Similar Compounds
3-(6-Methoxypyridin-3-yl)benzaldehyde
3-(6-Methoxypyridin-3-yl)benzoic acid
(6-Methoxypyridin-3-yl)methanamine
Uniqueness: 3-(6-Methoxypyridin-3-yl)prop-1-ynyl-trimethylsilane is unique due to its trimethylsilylpropynyl group, which provides distinct reactivity compared to other methoxypyridine derivatives. This group enhances its utility in cross-coupling reactions and other synthetic applications.
Properties
IUPAC Name |
3-(6-methoxypyridin-3-yl)prop-1-ynyl-trimethylsilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOSi/c1-14-12-8-7-11(10-13-12)6-5-9-15(2,3)4/h7-8,10H,6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPWEGFHBBGLPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)CC#C[Si](C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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